molecular formula C14H25BO2 B13191146 2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 172512-89-9

2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13191146
CAS No.: 172512-89-9
M. Wt: 236.16 g/mol
InChI Key: GPNZRYQKISBKHG-KHPPLWFESA-N
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Description

1,3,2-Dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of boronate esters. These compounds are characterized by a five-membered ring structure that includes boron and oxygen atoms. The unique structure of 1,3,2-dioxaborolane derivatives makes them valuable in various chemical reactions and applications, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids with diols. The formation of the boronate ester is facilitated by the presence of a catalyst or under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine, which helps in the formation of the boronate ester linkage .

Industrial Production Methods

In an industrial setting, the production of 1,3,2-dioxaborolane derivatives can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in the formation of various boronate esters with different functional groups .

Mechanism of Action

The mechanism of action of 1,3,2-dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- involves the formation of boron-oxygen bonds, which can interact with various molecular targets. The boron atom in the compound can form covalent bonds with nucleophiles, such as hydroxyl groups, leading to the formation of stable boronate esters. This interaction is crucial in many of its applications, including catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- is unique due to its specific ring structure and the presence of the cyclohexylethenyl group. This structural feature enhances its stability and reactivity, making it a valuable reagent in various chemical reactions. Additionally, its ability to form stable boron-oxygen linkages distinguishes it from other boronate esters .

Properties

CAS No.

172512-89-9

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3/b11-10-

InChI Key

GPNZRYQKISBKHG-KHPPLWFESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\C2CCCCC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCC2

Origin of Product

United States

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